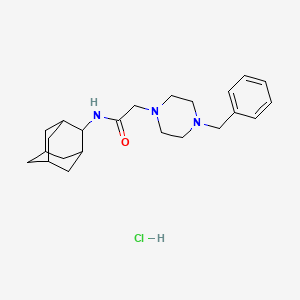

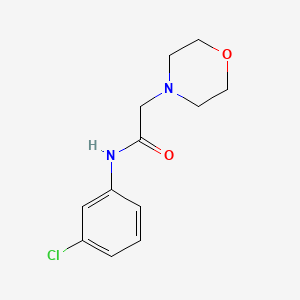

![molecular formula C17H17N3O4S B2576660 N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamid CAS No. 946305-65-3](/img/structure/B2576660.png)

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a scaffold for the design of new molecules with potential biological activities.

Biology: The compound’s structure allows for modifications that can optimize interactions with biological targets.

Medicine: Derivatives of thiazolo[3,2-a]pyrimidine have shown antibacterial, antitumor, and anti-inflammatory activities.

Industry: The unique structure of this compound offers opportunities for applications in drug discovery and catalysis.

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, it interacts with glutamate receptors, acting as an antagonist and thereby modulating excitatory neurotransmission .

Cellular Effects

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide has profound effects on various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can improve cognitive function and memory. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . It also binds to glutamate receptors, acting as an antagonist and reducing excitatory neurotransmission . Additionally, it modulates gene expression by interacting with transcription factors and influencing the transcription of genes involved in apoptosis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling . Prolonged exposure can also result in adaptive changes in cells, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and enhances cognitive function without significant adverse effects . At higher doses, it can cause toxicity, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . The compound also affects metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites and reduced cell proliferation .

Transport and Distribution

Within cells and tissues, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain tissues, such as the brain, due to its ability to cross the blood-brain barrier . The compound’s distribution is influenced by its lipophilic properties, which facilitate its movement across cell membranes .

Subcellular Localization

The subcellular localization of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .

Vorbereitungsmethoden

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide involves several steps:

Synthesis of S-alkylated derivatives: This is achieved by reacting 6-substituted-2-thiouracils with appropriate substituted phenacyl halides.

Intramolecular cyclization: The S-alkylated derivatives undergo intramolecular cyclization to form 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones.

Acylation: The 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones is acylated to produce amide derivatives.

Analyse Chemischer Reaktionen

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions:

Oxidation and Reduction:

Substitution Reactions: The active methylene group in the thiazolopyrimidine ring can undergo substitution reactions with electrophilic reagents.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:

5H-thiazolo[3,2-a]pyrimidin-5-ones: These compounds have shown significant antibacterial and antitubercular activities.

2-substituted thiazolo[3,2-a]pyrimidines: These derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities.

Eigenschaften

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)12-6-5-11(23-3)7-13(12)24-4/h5-8H,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZONOVNQVAITH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)

![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)

![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B2576590.png)

![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)

![ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2576593.png)

![1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2576594.png)

![5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2576597.png)

![Ethyl 3-(2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzoate](/img/structure/B2576599.png)